Iododifluoroacetyl fluoride

Descripción general

Descripción

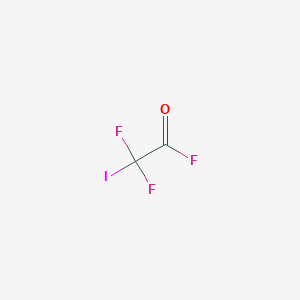

Iododifluoroacetyl fluoride is a chemical compound with the CAS Number: 44507-93-9 . It has a molecular weight of 223.92 and its IUPAC name is difluoro(iodo)acetyl fluoride .

Molecular Structure Analysis

The InChI code for Iododifluoroacetyl fluoride is 1S/C2F3IO/c3-1(7)2(4,5)6 . This indicates that the molecule consists of two carbon atoms, three fluorine atoms, one iodine atom, and one oxygen atom .Chemical Reactions Analysis

Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . Fluoride-mediated reactions can be used for the direct, aqueous radiolabeling of proteins with [18F]fluoride .Physical And Chemical Properties Analysis

Iododifluoroacetyl fluoride has a molecular weight of 223.92 .Aplicaciones Científicas De Investigación

Radiofluorination of Aromatics

Iododifluoroacetyl fluoride is pivotal in the field of radiochemistry, particularly in the radiofluorination of aromatics. This process is essential for the synthesis of radiotracers used in positron emission tomography (PET) imaging. Notably, spirocyclic hypervalent iodine(III) complexes, which are closely related to iododifluoroacetyl fluoride, facilitate the efficient and regioselective radiofluorination of various aromatic compounds. This methodology significantly broadens the scope of (18)F-labelled compounds available for radiopharmaceutical applications (Rotstein et al., 2014).

Fluoride Ion Sensing and Complexation

Iododifluoroacetyl fluoride's related organoboron compounds have been extensively researched for fluoride ion sensing and complexation. These compounds are crucial in detecting fluoride in various contexts, including environmental monitoring and the detection of nerve agents. This research is driven by the need for efficient methods to detect fluoride due to its significant health implications and industrial applications (Wade et al., 2010).

Optical Applications in Material Science

In material science, compounds related to iododifluoroacetyl fluoride, specifically inorganic fluorides, are used in the synthesis of optically active materials. These materials find applications in anti-reflective coatings, luminescent materials, and other photonics applications. Such innovations are largely attributed to the unique properties conferred by fluorine atoms in these compounds (Fujihara & Tokumo, 2009).

Energy Storage and Conversion

In the domain of energy storage and conversion, fluorides, especially iron(III) fluorides, which are chemically akin to iododifluoroacetyl fluoride, demonstrate significant potential. Their application in Li-ion batteries, due to the high energy storage capacity and environmentally friendly nature, highlights the importance of fluoride compounds in advancing battery technology (Conte & Pinna, 2014).

Direcciones Futuras

Fluorine has proven to be remarkably successful in drug development programmes, and most of these programmes will explore fluorine during the optimisation of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .

Propiedades

IUPAC Name |

2,2-difluoro-2-iodoacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3IO/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZXYLHNHSDAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382131 | |

| Record name | Iododifluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iododifluoroacetyl fluoride | |

CAS RN |

44507-93-9 | |

| Record name | Iododifluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

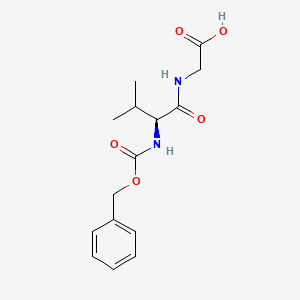

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)

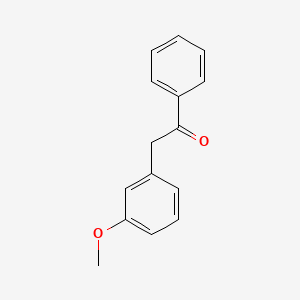

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

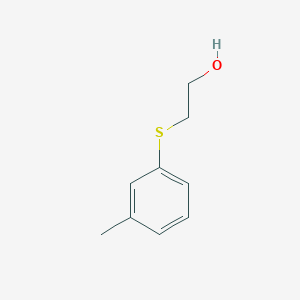

![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)

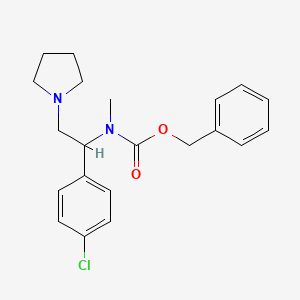

![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)

![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)